3-Borono-2-ethoxyphenylboronic acid
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Overview
Description
3-Borono-2-ethoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-2-ethoxyphenylboronic acid typically involves the borylation of 2-ethoxyphenyl derivatives. One common method is the reaction of 2-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent decomposition of the organometallic intermediates.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
3-Borono-2-ethoxyphenylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Borono-2-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halogenated substrate.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy group, making it less sterically hindered.
2-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
4-Borono-2-ethoxyphenylboronic Acid: Similar structure but with the boronic acid group in a different position on the phenyl ring.
Uniqueness
3-Borono-2-ethoxyphenylboronic acid is unique due to the presence of both the boronic acid and ethoxy groups, which influence its reactivity and solubility. The ethoxy group can provide steric hindrance, affecting the compound’s behavior in coupling reactions and its overall stability .
Properties
Molecular Formula |
C9H11BO5 |
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Molecular Weight |
209.99 g/mol |
IUPAC Name |
3-borono-2-ethoxybenzoic acid |
InChI |
InChI=1S/C9H11BO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12) |
InChI Key |
MJOALTXPTFGMJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)OCC)(O)O |
Origin of Product |
United States |
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